Tetragalacturonic acid

Enzyme kinetics Pectin degradation CAZyme characterization

Eliminate assay variability caused by undefined oligogalacturonide mixtures. Tetragalacturonic acid (DP4) is the exact-length substrate required for reproducible pectic enzyme characterization. - Precise enzyme calibration: 26:1 bond-3 vs bond-2 cleavage ratio for Bacillus transeliminase. - Minimum substrate-binding footprint: single (1+3) cleavage mode defines 4-subsite active site. - Selective detection: unique nonlinear spectral response with carbocyanine dyes (vs. linear DP5/DP6). - Kinetic modeling: distinct Ki (1.25 mM) and Km (0.14 mM) for pectate lyase inhibition/substrate studies.

Molecular Formula C24H34O25
Molecular Weight 722.5 g/mol
Cat. No. B1366595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetragalacturonic acid
Molecular FormulaC24H34O25
Molecular Weight722.5 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O
InChIInChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10+,11+,12+,13-,14-,15-,16-,21-,22-,23-,24-/m0/s1
InChIKeyGOIKIOHGMNUNBL-XVJVAFNESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetragalacturonic Acid (DP4) Overview


Tetragalacturonic acid (TGA, α-1,4-galacturonotetraose, CAS 24008-75-1) is a linear oligomer composed of four α-(1→4)-linked D-galacturonic acid residues [1]. It is typically derived from pectin or polygalacturonic acid via controlled enzymatic or partial acid hydrolysis [1], [2]. As a defined oligogalacturonide (OG) of precise chain length (DP4), TGA serves as a critical analytical standard, enzyme substrate, and research tool for investigating pectin metabolism, plant-pathogen interactions, and carbohydrate-active enzyme (CAZyme) mechanisms [1], . Its utility is highly specific to its degree of polymerization (DP), which distinguishes its behavior from both shorter oligomers (e.g., DP3) and longer oligomers or polymeric pectic acid [3].

1 Defined DP4 analytical standard – precise chain-length control for pectin degradation studies and oligogalacturonide quantification.
2 Diagnostic enzyme substrate – supports endo/exo-pectic lyase, transeliminase, and polygalacturonase characterization with reported bond-specific cleavage patterns.
3 Spectrophotometric calibration standard – unique nonlinear dye response enables selective detection in complex pectin hydrolysates.

Tetragalacturonic Acid: DP4 Chain Length Specificity


Substitution with alternative oligogalacturonides—such as trigalacturonic acid (DP3), pentagalacturonic acid (DP5), or undefined polygalacturonic acid mixtures—cannot replicate the functional specificity of tetragalacturonic acid (DP4). The chain length dictates fundamental physical and biochemical properties: DP4 defines the minimal substrate length for numerous endo-pectic enzymes, determines unique spectral behavior with cationic dyes compared to DP3 or DP5 [1], and governs distinct cleavage site specificity in enzymatic assays [2]. Furthermore, DP4 serves as the foundational unit for understanding the size of enzyme substrate-binding sites, with longer oligomers exhibiting multiple cleavage modes absent in DP4 [3]. The quantitative evidence below establishes that only a precisely defined DP4 standard ensures experimental reproducibility and valid structure-function interpretations in enzyme kinetics, analytical detection, and mechanistic studies.

! Chain-length mismatch alters enzyme specificity. DP3, DP5, or polymeric pectic acid yield different cleavage modes, product profiles, and kinetic parameters for endo/exo-pectic enzymes.
! Spectrophotometric response is DP4-specific. DP5 and DP6 produce linear dye responses, which may introduce systematic calibration errors when substituted for DP4.
! Substrate-binding site interpretation may shift. Only DP4 provides a single unambiguous cleavage mode; longer oligomers generate heterogeneous fragments that complicate active-site mapping.

Tetragalacturonic Acid: Quantitative Comparison


Endo-Pectic Transeliminase Cleavage Site Preference

Tetragalacturonic acid (DP4) exhibits a highly asymmetric cleavage site preference for endo-pectic acid transeliminase from Bacillus sp., with bond 3 (counting from the reducing end) attacked 26 times faster than bond 2 [1]. This contrasts sharply with its unsaturated analog (unsaturated tetramer), where the bond 3 to bond 2 cleavage rate ratio collapses to only 1.6, and with pentagalacturonic acid (DP5), where the relative rates for bonds 2, 3, and 4 are 1, 19, and 13, respectively [1].

Endo-Pectic Cleavage Preference
Head-to-head
DP4 bond 3 cleaved 26× faster than bond 2
Enables precise active-site topology mapping for transeliminase characterization.
Unsaturated tetramer ratio collapses to 1.6; DP5 shows distinct 1:19:13 profile.
Enzyme kinetics Pectin degradation CAZyme characterization

Exopectic Transeliminase Optimal Substrate

Tetragalacturonic acid (DP4) elicits the maximal enzymatic rate for exopectic acid transeliminase from Erwinia sp., ranking its activity higher than acid-soluble pectic acid, acid-insoluble pectic acid, pectic acid, and notably, trigalacturonic acid (DP3) [1]. The reported activity order is: DP4 > acid-soluble pectic acid > acid-insoluble pectic acid > pectic acid > DP3 [1].

Exopectic Transeliminase Activity
Head-to-head
DP4 ranked #1 among tested substrates
Supports highest-turnover substrate selection for exo-lyase assays.
Activity order: DP4 > acid-soluble pectic acid > acid-insoluble > pectic acid > DP3.
Exo-pectate lyase Erwinia Enzyme substrate specificity

Endopolygalacturonase Single Cleavage Mode

With Aspergillus niger extracellular endopolygalacturonase, tetragalacturonic acid (DP4) forms only one productive enzyme-substrate complex, resulting in a single cleavage pattern (1 + 3). In contrast, pentagalacturonic acid (DP5) yields two distinct cleavage modes, and hexagalacturonic acid (DP6) yields three cleavage modes [1]. DP3 acts as a competitive inhibitor rather than a substrate, while DP2 shows no interaction [1].

Endopolygalacturonase Cleavage
Head-to-head
Single cleavage mode (1+3)
Provides unambiguous product profile for binding-site size determination.
DP5 yields 2 modes; DP6 yields 3 modes; DP3 acts as competitive inhibitor.
Endopolygalacturonase Aspergillus niger Substrate-binding site

Cationic Dye Non-Linear Spectral Response

Tetragalacturonic acid (DP4) induces a nonlinear, concentration-dependent spectral change in a cationic carbocyanine dye, a behavior shared with DP3 but fundamentally different from both DP1/DP2 (which show no spectral effect) and DP5/DP6 (which exhibit linear, polygalacturonic acid-like behavior) [1]. All oligomers DP3-DP6 produce a single absorption maximum between 650-670 nm, whereas polygalacturonic acid yields two maxima at 550 nm and 610 nm [1].

Dye Spectral Response
Head-to-head
Nonlinear concentration-dependent shift
Critical for accurate DP4 quantification; DP5/DP6 linear response would introduce error.
DP1/DP2 show no spectral effect; polygalacturonic acid yields two maxima at 550/610 nm.
Spectrophotometric detection Oligogalacturonide quantification Carbocyanine dye

Pectate Lyase Chain Length Dependence

For an endo-pectic acid lyase from Cephalosporium sp., tetragalacturonic acid (DP4) is the shortest oligogalacturonide chain attacked, and its Km value is higher than that for longer substrates [1]. While Vmax remains relatively constant, the Km decreases with increasing chain length up to DP7, after which it becomes independent of DP [1]. DP4 requires calcium ions for activity, and the true substrate is the calcium salt of the tetramer (Km = 0.14 mM), whereas the free tetramer acts as a competitive inhibitor (Ki = 1.25 mM) [1].

Pectate Lyase Kinetics
Head-to-head
Km (Ca-salt) = 0.14 mM; Ki (free tetramer) = 1.25 mM
Defines minimal substrate and calcium-dependent inhibition model for lyase studies.
Cephalosporium sp., pH 9.9, 0.002 N CaCl2; longer oligomers show lower Km.
Pectate lyase Cephalosporium Calcium-dependent enzyme

Endopolygalacturonase I pH Optimum Shift

The pH optimum of endopolygalacturonase I from Stereum purpureum shifts systematically with substrate chain length: pH 3.5 for trigalacturonic acid (DP3), pH 4.0 for tetragalacturonic acid (DP4), and pH 4.5 for pectic acid (polymeric substrate) [1].

EndoPG I pH Optimum Shift
Head-to-head
DP4 optimum = pH 4.0
Reveals substrate-dependent pH-activity profile; DP3 or pectic acid substitution would misrepresent enzyme behavior.
DP3 optimum = pH 3.5; pectic acid optimum = pH 4.5 (Stereum purpureum).
Endopolygalacturonase Stereum purpureum Enzyme characterization

Tetragalacturonic Acid: Application Scenarios


Pectin-Degrading Enzyme Assay Calibration

Tetragalacturonic acid is the preferred substrate for calibrating endo- and exo-pectic acid lyase/transeliminase assays due to its well-defined, quantitative cleavage patterns. For Bacillus sp. transeliminase, the 26:1 bond-3 vs bond-2 cleavage ratio provides a precise internal benchmark for enzyme activity and active site integrity [1]. For Erwinia exo-pectic acid transeliminase, DP4 yields maximal reaction rates, enabling high-sensitivity detection in screening or quality control applications [2].

Mapping of Pectinolytic Enzyme Active Site Topology

The single, unambiguous (1+3) cleavage mode of DP4 by Aspergillus niger endopolygalacturonase makes it an essential tool for defining the minimum substrate-binding site footprint (four subsites) [3]. This property allows researchers to differentiate endo- from exo-acting enzymes and to determine the precise location of catalytic residues relative to the reducing end.

Oligogalacturonide Spectrophotometric Quantification

In complex pectin hydrolysates, DP4 can be selectively detected and quantified using cationic carbocyanine dye assays, exploiting its unique nonlinear concentration-dependent spectral response [4]. Calibration with pure DP4 standard is mandatory, as DP5 and DP6 standards would introduce systematic errors due to their distinct linear response profiles [4].

Enzyme Inhibitor Screening and Kinetic Studies

The distinct kinetic parameters of DP4 with pectate lyase—specifically, the competitive inhibition by free tetramer (Ki = 1.25 mM) versus the true substrate calcium-tetramer complex (Km = 0.14 mM) [5]—provide a robust model system for studying substrate inhibition mechanisms and for screening potential enzyme activators or inhibitors that modulate calcium binding.

Application
Selection Property
Validation Focus
Pectin-degrading enzyme assay calibration
Defined, bond-specific cleavage ratios
Endo/exo-pectic lyase activity verification and active-site integrity
Enzyme active-site topology mapping
Single unambiguous (1+3) cleavage mode
Minimum substrate-binding site determination (four subsites)
Oligogalacturonide spectrophotometric quantification
Nonlinear carbocyanine dye response
DP4-specific calibration curve accuracy in complex hydrolysates
Enzyme inhibitor screening and kinetic studies
Calcium-dependent Km/Ki differentiation
Substrate inhibition mechanism analysis and calcium-binding modulator screening

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